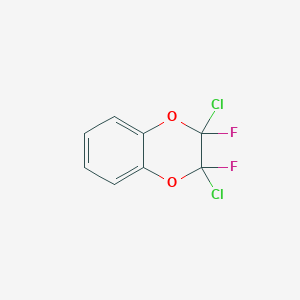
2-Chloro-5-(2-chlorophenyl)phenol
Overview
Description
2-Chloro-5-(2-chlorophenyl)phenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of two chlorine atoms attached to a biphenyl structure, making it a dichlorinated phenol derivative. Chlorophenols are known for their use in various industrial applications, including as disinfectants, pesticides, and intermediates in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chlorophenyl)phenol typically involves the chlorination of biphenyl compounds. One common method is the electrophilic halogenation of phenol with chlorine. This reaction is usually carried out in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring .
Industrial Production Methods
Industrial production of chlorophenols, including this compound, often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2-Chloro-5-(2-chlorophenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chlorophenyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. One major mode of action is the uncoupling of oxidative phosphorylation, which affects the energy production in cells . This compound can also interact with enzymes and proteins, leading to the inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: A monochlorinated phenol with similar chemical properties but less potent biological activity.
3-Chlorophenol: Another monochlorinated phenol with different positional isomerism.
4-Chlorophenol: Similar to 2-Chlorophenol but with the chlorine atom in the para position.
Uniqueness
2-Chloro-5-(2-chlorophenyl)phenol is unique due to its dichlorinated biphenyl structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-(2-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMMGBPIQMHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000814 | |
| Record name | 2',4-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-39-3 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)



![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)
